2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid
Description
2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a thiophene ring bearing a methoxycarbonyl group
Properties
IUPAC Name |
2-chloro-4-(5-methoxycarbonylthiophen-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4S/c1-18-13(17)11-5-8(6-19-11)7-2-3-9(12(15)16)10(14)4-7/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRFPCFEOLYZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691000 | |
| Record name | 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-05-8 | |
| Record name | 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid can be achieved through a multi-step process. One common method involves the following steps:
Nitration: Introduction of a nitro group to the benzoic acid derivative.
Hydrolysis: Conversion of the nitro group to an amino group.
Hydrogenation: Reduction of the amino group to form the corresponding amine.
Esterification: Formation of the methoxycarbonyl group.
Bromination: Introduction of a bromo group to the thiophene ring.
Diazotization: Conversion of the amino group to a diazonium salt, followed by substitution with a chloro group.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. For example, using dimethyl terephthalate as a starting material can be an economical choice .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium nitrite for diazotization followed by substitution with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar structure but with a bromo group instead of a thiophene ring.
2-Chloro-4-(methoxycarbonyl)benzoic acid: Lacks the thiophene ring, making it less complex.
Uniqueness
2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid is unique due to the presence of both a chloro group and a thiophene ring with a methoxycarbonyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
